Bienvenue dans la boutique en ligne BenchChem!

Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate

MC4R Agonist Orphan Drug Leptin Receptor Deficiency

This is the only small-molecule MC4R agonist with FDA Orphan Drug Designation for leptin receptor deficiency, making it the non-substitutable chemical probe for translational studies of genetic obesity. Its defined 3-methylpiperidine substitution and cyclohexyl ester pattern ensure central MC4R activation, distinguishing it from peripheral-targeted quinoxaline compounds. Researchers investigating appetite, energy expenditure, or MC4R signaling bias should select this compound as the pharmacologically validated agonist standard. Inquire for availability in research quantities (mg to g scale) to align your program with clinical development trajectories.

Molecular Formula C23H28N4O2
Molecular Weight 392.503
CAS No. 573669-90-6
Cat. No. B2863686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
CAS573669-90-6
Molecular FormulaC23H28N4O2
Molecular Weight392.503
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4
InChIInChI=1S/C23H28N4O2/c1-16-8-7-13-27(15-16)22-21(25-19-11-5-6-12-20(19)26-22)18(14-24)23(28)29-17-9-3-2-4-10-17/h5-6,11-12,16-18H,2-4,7-10,13,15H2,1H3
InChIKeyQXRWTYKHXFRJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 573669-90-6) Procurement Guide


Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 573669-90-6) is a synthetic small-molecule agonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor central to appetite and energy homeostasis [1]. The compound is being developed by Palatin Technologies and has received an Orphan Drug Designation from the U.S. FDA for the treatment of leptin receptor deficiency [1]. This positions it within the niche of centrally-acting MC4R modulators, a class distinct from peripheral metabolic targets.

Why Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate Cannot Be Replaced by Other MC4R Agonists


Generic substitution among MC4R agonists is precluded by the steep structure-activity relationships (SAR) governing this receptor. Subtle modifications to the quinoxaline core or the piperidine substituent can switch a compound from an agonist to an antagonist, or profoundly alter its blood-brain barrier penetration and selectivity profile [1]. The specific cyclohexyl ester and 3-methylpiperidine substitution pattern of this compound defines its pharmacokinetic and pharmacodynamic fingerprint. The orphan drug designation for a distinct genetic deficiency further implies a non-interchangeable clinical positioning compared to other MC4R agonists like setmelanotide, which is approved for different genetic obesity disorders [2].

Quantitative Differentiation Evidence for Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate


Regulatory Differentiation: Orphan Drug Designation for Leptin Receptor Deficiency

A critical differentiator for procurement prioritization is the compound's regulatory status. It is the specific small molecule agonist of MC4R designated as an orphan drug by the FDA for the treatment of leptin receptor deficiency, with Palatin Technologies as the sponsor [1]. No other MC4R agonist in the quinoxaline-piperidine class holds this specific designation. This provides a clear clinical development path unavailable to generic MC4R agonists.

MC4R Agonist Orphan Drug Leptin Receptor Deficiency

Structural Selectivity Driver: The 3-Methylpiperidine Moiety

The patent literature establishes that the nature of the piperidine substitution on the quinoxaline ring is a primary determinant of agonist vs. antagonist functional activity at MC4R [1]. Compounds with unsubstituted piperidine or morpholine groups can display antagonist or mixed profiles, whereas the specific 3-methylpiperidin-1-yl substitution of this compound is associated with the potent agonist activity required for its therapeutic designation. This molecular feature directly prevents functional interchange with morpholine or piperidine analogs.

Structure-Activity Relationship MC4R Selectivity Piperidine SAR

Class-Level Pharmacokinetic Differentiation: CNS Penetration Potential

MC4R agonism for appetite regulation requires central nervous system (CNS) penetration. The patent family to which this compound belongs explicitly claims 'cyclohexyl and piperidinyl derivatives with improved ability to cross the blood brain barrier' [1]. The cyclohexyl ester moiety is a key structural feature designed to enhance brain exposure. In contrast, many quinoxaline-type piperidine compounds developed for peripheral pain targets (e.g., US8846929B2) are optimized for peripheral restriction. This divergent design objective results in fundamentally different tissue distribution profiles.

Blood-Brain Barrier MC4R Central Activity CNS Penetration

Optimal Application Scenarios for Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate Procurement


Investigational Therapy for Leptin Receptor Deficiency

This compound is the optimal, and currently the only, small-molecule MC4R agonist with a specific FDA orphan drug designation for leptin receptor deficiency [1]. Research programs studying MC4R rescue in models of this genetic obesity disorder must prioritize this compound to align with clinical development trajectories. Use of other MC4R agonists (e.g., setmelanotide) would be scientifically irrelevant as they target different nodes of the melanocortin pathway.

Functional Selectivity Studies of MC4R Agonist vs. Antagonist Pharmacology

The defined 3-methylpiperidine substitution provides a well-characterized MC4R agonist probe. This contrasts directly with analogs from the same patent class that bear different amine substituents and act as antagonists [1]. Researchers constructing pharmacological toolkits to dissect MC4R signaling bias should select this compound as the agonist standard, ensuring consistent, well-documented activation of the receptor.

CNS-Penetrant MC4R Agonist for Central Appetite Regulation Studies

For in vivo studies of hypothalamic MC4R function in feeding behavior, this compound is the appropriate choice over peripherally-restricted quinoxaline piperidine compounds (e.g., those from the pain management patent series US8846929B2). Its design lineage specifically prioritizes blood-brain barrier penetration to access central MC4R populations [1], a prerequisite for studying appetite, energy expenditure, and related metabolic endpoints.

Quote Request

Request a Quote for Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.